Cas no 641612-91-1 (2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide)

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, 2,2,2-trifluoro-N-(4-iodophenyl)-N-methyl-
- 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide
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2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-47399146-1.0g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 1.0g |
$657.0 | 2022-12-31 | |
Enamine | BBV-47399146-1g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 1g |
$657.0 | 2023-10-28 | |
Enamine | BBV-47399146-5g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 5g |
$1723.0 | 2023-10-28 | |
Enamine | BBV-47399146-10.0g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 10.0g |
$2166.0 | 2022-12-31 | |
Enamine | BBV-47399146-2.5g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
Enamine | BBV-47399146-5.0g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 5.0g |
$1723.0 | 2022-12-31 | |
Enamine | BBV-47399146-10g |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |
641612-91-1 | 95% | 10g |
$2166.0 | 2023-10-28 |
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamideに関する追加情報
2,2,2-Trifluoro-N-(4-Iodophenyl)-N-Methylacetamide (CAS No. 641612-91-1)
The compound 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide (CAS No. 641612-91-1) is a highly specialized organic compound with a unique structure and diverse applications in the fields of pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its trifluoroacetyl group attached to a methyl-substituted anilide moiety. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of trifluoroacetyl derivatives in drug discovery, particularly in the development of bioisosteres and prodrugs. The trifluoromethyl group is known to enhance lipophilicity and improve metabolic stability, which are critical factors in designing orally active drugs. For instance, researchers have explored the use of trifluoroacetyl-containing compounds as inhibitors of various enzyme targets, including kinases and proteases. These findings underscore the importance of trifluoroacetyl derivatives in modern medicinal chemistry.
In addition to its role in drug discovery, N-(4-iodophenyl)-N-methylacetamide derivatives have found applications in materials science. The iodine substituent on the aromatic ring can act as a directing group for further functionalization, enabling the synthesis of advanced materials such as polymers and dendrimers. Recent advancements in polymer chemistry have demonstrated the utility of iodoarenes as precursors for constructing stimuli-responsive materials. These materials exhibit unique properties under external stimuli like light or temperature changes, making them promising candidates for sensors and actuators.
The synthesis of 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide typically involves multi-step reactions starting from simple precursors. A common approach includes the nucleophilic acylation of 4-iodoaniline with trifluoroacetic acid chloride or its derivatives. The reaction conditions are optimized to ensure high yields and purity. Recent studies have focused on improving the efficiency of these reactions by employing catalytic systems or microwave-assisted synthesis techniques.
From an analytical perspective, trifluoroacetyl derivatives are often used as internal standards or markers in chromatographic and spectroscopic analyses due to their distinct spectral properties. The trifluoromethyl group exhibits strong deshielding effects in NMR spectroscopy, making it easier to identify and quantify these compounds in complex mixtures.
In terms of safety and environmental impact, trifluoroacetyl-containing compounds are generally considered stable under normal conditions. However, their disposal should follow standard protocols for organic chemicals to minimize environmental risks. Recent research has also explored the biodegradation pathways of such compounds under aerobic and anaerobic conditions.
In conclusion, 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide (CAS No. 641612-91-1) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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